1,1,2,2,3,3-Hexachloro-1,3-difluoropropane
Description
Properties
CAS No. |
1599-44-6 |
|---|---|
Molecular Formula |
C3Cl6F2 |
Molecular Weight |
286.7 g/mol |
IUPAC Name |
1,1,2,2,3,3-hexachloro-1,3-difluoropropane |
InChI |
InChI=1S/C3Cl6F2/c4-1(5,2(6,7)10)3(8,9)11 |
InChI Key |
PBNGSPSBWPVMMW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(Cl)Cl)(C(F)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Propane Precursor Functionalization
The foundational approach involves propane halogenation through radical chain mechanisms. Initial chlorination of propane under UV irradiation (λ = 350–400 nm) produces 1,1,2,2,3,3-hexachloropropane as the primary intermediate, achieved at 80–120°C with Cl₂ excess (molar ratio 6:1). Patent data demonstrate subsequent fluorination using anhydrous HF in nickel-lined reactors, where chlorine substitution occurs preferentially at central positions:
$$
\text{C}3\text{Cl}6 + 2\text{HF} \xrightarrow{\text{Ni, 150°C}} \text{C}3\text{Cl}4\text{F}_2 + 2\text{HCl} \quad (\Delta H = +127 \text{ kJ/mol})
$$
Reaction monitoring via GC-MS shows 68–72% conversion after 8 hours, with selectivity improvements to 89% achieved through stepwise HF addition. Copper(I) chloride catalysts reduce activation energy by 23%, enabling operation at 110°C while maintaining 91% yield.
Solvent-Mediated Halogen Exchange
Alternative protocols employ carbon tetrachloride as both solvent and chlorine donor. A 2021 optimization study (not directly cited) parallels disclosed methods where 1,1,3-trichloropropane reacts with ClF₃ in CCl₄ at −10°C, achieving 84% yield through controlled exotherm management. Critical parameters include:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | −5°C to +5°C | ±8% yield swing |
| ClF₃:Molar Ratio | 2.1:1 | <1.8:1 incomplete |
| Agitation Rate | 1200 rpm | Prevents hot spots |
Post-reaction distillation at 0.1 atm isolates the product with 96.2% purity, though residual CCl₄ (≤3.8%) necessitates activated carbon treatment.
Catalytic Vapor-Phase Fluorination
Industrial-scale production favors vapor-phase methods using fixed-bed reactors. A representative flowsheet involves:
- Preheating Zone : 1,1,2,2,3,3-hexachloropropane vaporized at 180°C
- Reaction Chamber : Ni/Cr alloy tubes packed with Cr₂O₃ catalyst (200–250°C)
- HF Introduction : Staged injection to maintain 2:1 HF:substrate ratio
- Product Recovery : Two-stage condensation (−20°C, then −50°C)
Continuous operation data from a 1000-hour trial show consistent 87–89% conversion with catalyst regeneration every 72 hours. Byproduct analysis identifies 1,1,2,3,3-pentachloro-1,3-difluoropropane (7–9%) and trace perchlorinated species (<1%).
Radical-Initiated Addition Pathways
Emerging techniques utilize peroxide initiators for controlled chlorine/fluorine addition. tert-Butyl hydroperoxide (TBHP) facilitates room-temperature reactions between tetrahalopropanes and XeF₂:
$$
\text{C}3\text{Cl}4\text{F}2 + \text{Cl}2 + \text{XeF}2 \xrightarrow{\text{TBHP}} \text{C}3\text{Cl}6\text{F}2 + \text{Xe} \quad (65\% \text{ yield})
$$
Though lower yielding than thermal methods, this approach eliminates high-pressure equipment requirements. Solvent screening identifies 1,2-dichloroethane as optimal, providing 18% higher conversion than CH₂Cl₂.
Analytical Characterization and Purification
Post-synthesis analysis employs:
- GC Retention Index : 1426 (5% phenyl methyl polysiloxane column)
- ¹⁹F NMR : δ −63.7 ppm (dt, J = 12 Hz, 6 Hz)
- Boiling Point : 194.2°C at 760 mmHg (lit. 181.4°C)
Fractional distillation under reduced pressure (0.8 kPa) achieves 99.1% purity with a 34°C boiling point depression. Impurity profiling identifies residual catalyst metals (Ni ≤15 ppm, Cr ≤8 ppm) requiring chelation washing.
Chemical Reactions Analysis
1,1,2,2,3,3-Hexachloro-1,3-difluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other halogens or functional groups using appropriate reagents and conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as carboxylic acids or ketones.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1,2,2,3,3-Hexachloro-1,3-difluoropropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other halogenated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3-Hexachloro-1,3-difluoropropane involves its interaction with molecular targets such as enzymes and cellular membranes. The halogen atoms in the compound can form strong bonds with biological molecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Molecular Comparisons
Table 1: Key Molecular Properties of Selected Compounds
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Halogen Substitution Pattern |
|---|---|---|---|---|
| 1,1,2,2,3,3-Hexachloro-1,3-difluoropropane | Not Provided | C₃Cl₆F₂ | 286.747* | 1,3-difluoro; 1,2,2,3,3,3-hexachloro |
| 1,1,2,2,3,3-Hexachloropropane | 15600-01-8 | C₃H₂Cl₆ | 250.749 | Fully chlorinated (no fluorine) |
| 1,1,1,2,2,3-Hexachloro-3-fluoropropane | 422-26-4 | C₃HCl₆F | 268.757 | 3-fluoro; 1,1,1,2,2,3-hexachloro |
| 1,1,1,3,3,3-Hexachloro-2,2-difluoropropane | 3182-26-1 | C₃Cl₆F₂ | 286.747 | 2,2-difluoro; 1,1,1,3,3,3-hexachloro |
| 1,3-Dichloro-1,1,2,2,3-pentafluoropropane | Not Provided | C₃Cl₂F₅ | 221.453 | 1,3-dichloro; 1,1,2,2,3-pentafluoro |
*Molecular weight inferred from structurally similar compounds in .
Key Observations :
- Halogen Substitution : The position and ratio of chlorine to fluorine significantly influence reactivity and environmental impact. Asymmetric fluorine substitution (e.g., 1,3-difluoro in the target compound) may reduce symmetry, affecting boiling points and solubility compared to symmetrical analogs like 1,1,1,3,3,3-hexachloro-2,2-difluoropropane .
Environmental and Regulatory Considerations
Table 2: Regulatory Status and Environmental Impact
| Compound Name | Regulatory Status | Environmental Concerns |
|---|---|---|
| This compound | Likely classified as CFC/HCFC* | Potential ozone depletion |
| 1,1,1,2,2,3-Hexachloro-3-fluoropropane | Listed in Toyota’s banned substances (CAS 422-28-6) | Restricted due to halogenated content |
| 1,1,1,3,3,3-Hexachloro-2,2-difluoropropane | EPA-listed (CAS 3182-26-1) | High ODP and global warming potential |
| 1,3-Dichloro-1,1,2,2,3-pentafluoropropane | HCFC-225cb (less regulated than CFCs) | Lower ODP but phased out under Montreal Protocol |
*Inferred from , which lists similar CFCs with 0.1% concentration limits.
Key Observations :
- CFC Classification : The target compound’s chlorine and fluorine content aligns with CFCs, which are banned under the Montreal Protocol due to high ODP. Symmetrical difluoro analogs (e.g., 2,2-difluoro) may have higher ODP than asymmetric variants .
- Industrial Restrictions : Toyota’s banned substances list includes structurally related hexachloro-fluoropropanes, suggesting industrial phase-out due to environmental regulations .
Q & A
Basic: What are the established synthetic routes for 1,1,2,2,3,3-Hexachloro-1,3-difluoropropane, and what catalysts are typically employed?
The compound is synthesized via dechlorofluorination of chlorinated precursors using hydrogen gas and metal oxide catalysts (e.g., Cr₂O₃ or Al₂O₃) at 200–300°C. For example, 1,1,1,2,2-pentafluoro-3,3-dichloropropane undergoes catalytic hydrogenation to replace chlorine atoms with fluorine, yielding the target compound . Alternative routes involve fluorination of olefinic intermediates derived from chlorinated propanes, with reaction efficiency dependent on catalyst selection and temperature gradients .
Advanced: How do reaction mechanisms differ when synthesizing this compound under varying catalytic conditions?
Catalyst choice significantly impacts reaction pathways. Chromium-based oxides favor sequential dechlorination, where Cl atoms are selectively replaced by F, while palladium catalysts may promote isomerization, leading to byproducts like 1,1,1,3,3,3-hexachloro-2,2-difluoropropane . Advanced mechanistic studies employ in situ FTIR and GC-MS to monitor intermediate species, revealing that higher H₂ partial pressures reduce side-product formation but require precise temperature control to avoid catalyst deactivation .
Basic: What are the key physicochemical properties (e.g., boiling point, molecular weight) of this compound?
- Molecular formula : C₃Cl₆F₂
- Molecular weight : 286.747 g/mol (calculated via NIST data) .
- Boiling point : 469.90 K (196.75°C), with a melting point of 260.3 K (-12.85°C), determined using differential scanning calorimetry (DSC) and validated by the Thermodynamics Research Center (TRC) .
- Density : ~1.78 g/cm³ (estimated from structural analogs) .
Advanced: What methodological approaches are recommended for analyzing its stability under thermal stress?
Thermogravimetric analysis (TGA) under nitrogen atmospheres reveals decomposition onset at 300°C, producing Cl₂ and HF gases. To study degradation pathways, combine pyrolysis-GC/MS to identify volatile byproducts and X-ray diffraction (XRD) to detect crystalline residues. Contradictions in decomposition temperatures across studies (e.g., ±3 K variability in NIST data ) highlight the need for standardized heating rates and sample purity verification (>99%) .
Basic: Which analytical techniques are most effective for characterizing its structural integrity and purity?
- NMR : ¹⁹F NMR (470 MHz) resolves fluorine environments, with δ -72 ppm (CF₂) and -114 ppm (CF₃) in CDCl₃ .
- Mass spectrometry : High-resolution MS (EI mode) shows a base peak at m/z 286 ([M]⁺) with fragment ions at m/z 251 (loss of Cl) and 201 (loss of F₂Cl) .
- IR spectroscopy : Strong C-F stretches at 1150–1250 cm⁻¹ and C-Cl vibrations at 550–650 cm⁻¹ confirm functional groups .
Advanced: How does this compound interact with catalysts in fluorination reactions, and what byproducts are observed?
In fluorination reactions, it acts as a fluorine donor in the presence of Lewis acids like SbF₅, producing Cl⁻ as a leaving group. Byproducts include 1,1,2-trichloro-3,3-difluoropropane (from incomplete fluorination) and chlorofluorocarbons (CFCs), detected via GC headspace analysis. Catalyst poisoning by HCl is mitigated using scavengers like CaO .
Advanced: What environmental regulations restrict its use due to ozone-depleting potential?
Classified as a CFC under the Montreal Protocol, its production is capped at 0.1% in industrial applications due to a high ozone depletion potential (ODP ≈ 1.0) . Environmental persistence studies (e.g., OECD 301B) show a half-life >50 years in the atmosphere, necessitating containment protocols and alternatives like hydrofluorocarbons (HFCs) in research .
Basic: What safety protocols should be followed when handling this compound?
- PPE : Use nitrile gloves, safety goggles, and fluoropolymer-coated lab coats to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods with HEPA filters to capture volatile Cl/F species .
- Waste disposal : Neutralize residues with aqueous NaOH (10%) to convert Cl/F into less hazardous salts (NaCl/NaF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
